molecular formula C14H18ClNO2 B2815935 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride CAS No. 253783-77-6

6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

Cat. No.: B2815935
CAS No.: 253783-77-6
M. Wt: 267.75
InChI Key: KBCWGILZUNTQDM-UHFFFAOYSA-N
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Description

6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. Its spirocyclic core contributes to its stability and unique reactivity, making it a valuable candidate for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride typically involves a multi-step process:

  • Starting Materials: : The synthesis often begins with the preparation of an indene derivative and a piperidinone intermediate.

  • Spirocyclization: : The key step involves a spirocyclization reaction, where the indene and piperidinone intermediates are combined under specific conditions to form the spirocyclic structure.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are designed for scalability and efficiency. Large-scale production typically involves optimizing the reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Automation and continuous flow processes are often employed to ensure consistency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride undergoes various types of reactions:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify its structure.

  • Reduction: : Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

  • Substitution: : The methoxy group or other substituents can be replaced with different groups to create derivatives with potentially different properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution Reactions: : These often involve nucleophiles or electrophiles such as alkyl halides and amines under mild to moderate conditions.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

  • Reduction Products: : Reduction typically produces alcohols or amines.

  • Substitution Products: : Substitution reactions yield various derivatives depending on the substituents introduced.

Scientific Research Applications

6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride has a wide range of scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: : Researchers investigate its potential as a therapeutic agent for various diseases due to its unique chemical structure.

  • Industry: : It finds applications in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets: : These may include enzymes, receptors, and other proteins.

  • Pathways Involved: : The compound may modulate biochemical pathways, leading to changes in cellular processes. For instance, it could inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride can be compared to similar compounds to highlight its uniqueness:

  • Spiro Compounds: : Other spirocyclic compounds such as spiro[indane-1,4'-piperidin]-1'-one and spiro[indene-2,4'-pyrrolidin]-1(3H)-one share structural similarities but differ in substituents and functional groups.

  • Methoxy Substituents: : Compounds with methoxy groups, like 6-methoxyindole and 6-methoxyquinoline, have distinct properties due to differences in their core structures.

  • Hydrochloride Salts: : Comparing with other hydrochloride salts, such as benzhydrylpiperazine hydrochloride and tropane alkaloids hydrochlorides, emphasizes the specific reactivity and solubility profiles of this compound.

This detailed article should give you a comprehensive overview of this compound and its significance in scientific research and industry

Properties

IUPAC Name

6-methoxyspiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-17-11-3-2-10-9-14(4-6-15-7-5-14)13(16)12(10)8-11;/h2-3,8,15H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCWGILZUNTQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3(C2=O)CCNCC3)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253783-77-6
Record name 5-methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-3-one hydrochloride
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